molecular formula C21H34ClN3O B12567060 8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one CAS No. 143915-64-4

8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B12567060
CAS No.: 143915-64-4
M. Wt: 380.0 g/mol
InChI Key: CFPYCUDOFFGQRF-UHFFFAOYSA-N
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Description

8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,5-a]pyrimidine core . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce various functional groups .

Scientific Research Applications

8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of a long alkyl chain. This structural feature may enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development .

Biological Activity

8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one is a member of the imidazo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an antibacterial, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound based on various studies and provides a comprehensive overview of its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H26ClN3OC_{19}H_{26}ClN_3O with a molecular weight of approximately 351.88 g/mol. The compound features a chloro substituent at the 8-position and a pentadecyl group at the 6-position, contributing to its lipophilicity and biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of imidazo[1,5-a]pyrimidines exhibit significant antibacterial properties. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.

Anticancer Activity

The anticancer properties of imidazo[1,5-a]pyrimidine derivatives are well-documented. For example, several compounds in this class have been tested against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer) . The presence of electronegative groups like chlorine has been associated with enhanced cytotoxicity. In vitro studies indicate that compounds similar to this compound can impair cell survival significantly in tumor cells.

Anti-inflammatory Activity

Imidazo[1,5-a]pyrimidine derivatives have also been reported to exhibit anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . The specific activity of this compound in this regard requires further investigation but is promising based on related compounds.

The biological activity of imidazo[1,5-a]pyrimidines is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many derivatives act as inhibitors for key enzymes involved in cancer progression and bacterial metabolism.
  • Cell Signaling Modulation : These compounds can modulate pathways related to cell proliferation and apoptosis.

Synthesis

The synthesis of this compound can be achieved through multi-component reactions involving readily available precursors. Green synthetic methods using ultrasonic irradiation have been explored to enhance yield and reduce environmental impact .

Case Studies

Several studies have highlighted the potential therapeutic applications of imidazo[1,5-a]pyrimidine derivatives:

StudyFindings
Demonstrated significant anticancer activity in HCT116 cell lines with MIC values indicating strong antibacterial properties.
Reported cytotoxic effects against multiple cancer cell lines with structure-activity relationships emphasizing the role of chlorine substituents.
Investigated anti-inflammatory properties showing inhibition of cytokine production in vitro.

Properties

CAS No.

143915-64-4

Molecular Formula

C21H34ClN3O

Molecular Weight

380.0 g/mol

IUPAC Name

8-chloro-6-pentadecyl-1H-imidazo[1,5-a]pyrimidin-2-one

InChI

InChI=1S/C21H34ClN3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-20(22)21-24-19(26)16-17-25(18)21/h16-17H,2-15H2,1H3,(H,24,26)

InChI Key

CFPYCUDOFFGQRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=NC(=C2N1C=CC(=O)N2)Cl

Origin of Product

United States

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